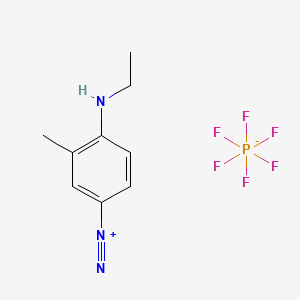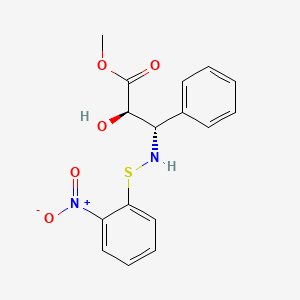
2-Propenenitrile, 2,3,3-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 2,3,3-trifluoro- is a chemical compound with the molecular formula C3F3N and a molecular weight of 107.0340. It is also known by other names such as acrylonitrile, trifluoro-; perfluoroacrylonitrile; and CF2=CFCN . This compound is characterized by the presence of three fluorine atoms attached to the propenenitrile structure, making it a fluorinated derivative of acrylonitrile.
Preparation Methods
The synthesis of 2-Propenenitrile, 2,3,3-trifluoro- can be achieved through various methods. One common synthetic route involves the reaction of propanenitrile with 2,3-dichloro-2,3,3-trifluoro- compounds. The reaction typically employs zinc in acetone as a reagent, with zinc powder activated by copper, zinc chloride, or mercury compounds. The yield of this reaction is reported to be around 78%, with the product being 99.5% pure .
Chemical Reactions Analysis
2-Propenenitrile, 2,3,3-trifluoro- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electron ionization methods, which have been studied to determine the ionization energy and appearance energy of the compound . Major products formed from these reactions include various fluorinated intermediates and derivatives, which are useful in further chemical synthesis.
Scientific Research Applications
2-Propenenitrile, 2,3,3-trifluoro- has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of fluorinated compounds and polymers. In biology and medicine, its derivatives are studied for their potential use in drug development and as intermediates in the synthesis of biologically active molecules. In industry, it is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 2,3,3-trifluoro- involves its interaction with molecular targets and pathways in chemical reactions. The compound’s fluorinated structure allows it to participate in various nucleophilic and electrophilic reactions, leading to the formation of stable intermediates and products. The specific pathways and targets depend on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
2-Propenenitrile, 2,3,3-trifluoro- can be compared with other similar compounds such as acrylonitrile and other fluorinated nitriles. Its unique feature is the presence of three fluorine atoms, which impart distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include acrylonitrile, perfluoroacrylonitrile, and other fluorinated derivatives .
Properties
CAS No. |
433-43-2 |
|---|---|
Molecular Formula |
C3F3N |
Molecular Weight |
107.03 g/mol |
IUPAC Name |
2,3,3-trifluoroprop-2-enenitrile |
InChI |
InChI=1S/C3F3N/c4-2(1-7)3(5)6 |
InChI Key |
KDUAIKFAYXQCMF-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



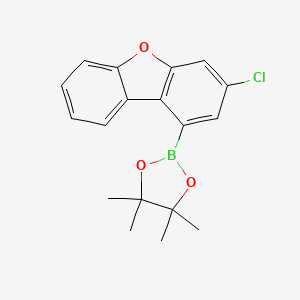
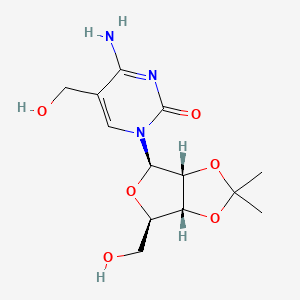

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

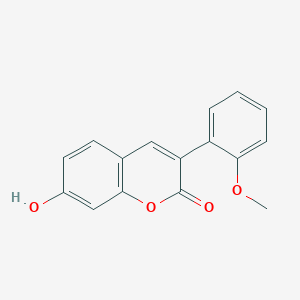
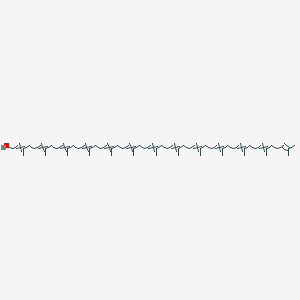
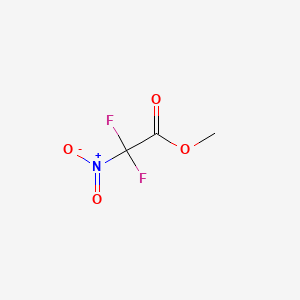
![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)

